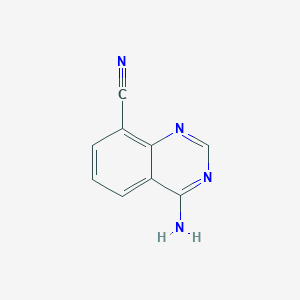
4-Aminoquinazoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminoquinazoline-8-carbonitrile is a heterocyclic organic compound that is commonly used in scientific research and industry. It has a molecular weight of 170.17 .
Synthesis Analysis
The synthesis of 4-aminoquinazoline derivatives involves several key methods, including the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H6N4 . The InChI code for this compound is 1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H, (H2,11,12,13) .Chemical Reactions Analysis
4-Aminoquinazoline derivatives have been used to create many kinase inhibitors in recent years . They have been demonstrated as specific kinase inhibitors, including tyrosine kinase .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.17 .科学的研究の応用
Synthesis of Radiolabeled Compounds
4-Aminoquinazolines, including derivatives similar to 4-Aminoquinazoline-8-carbonitrile, have been utilized in the synthesis of carbon-14 labeled compounds. These labeled compounds are essential for pharmacological and environmental studies, enabling researchers to track the distribution and degradation of substances in biological systems and the environment. For instance, Saemian et al. (2009) prepared carbon-14 labeled 4-aminoquinazolines using rapid, one-pot procedures, highlighting the compound's utility in creating radiolabeled molecules for diverse research applications (Saemian, Arjomandi, & Shirvani, 2009).
Development of Fluorescent Compounds
The compound has found applications in the development of new fluorescent materials. Singh et al. (2017) synthesized a new fluorescent derivative containing a triazole moiety, exploring its structural, spectroscopic, and photophysical properties. This research demonstrates the potential of this compound derivatives in creating fluorescent probes and materials with applications in bioimaging and sensors (Singh, Singh, & Khurana, 2017).
Green Chemistry and Catalysis
In the realm of green chemistry, derivatives of this compound have been employed as intermediates in catalytic reactions involving carbon dioxide. Patil et al. (2009) reported on the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst. This work underscores the role of this compound derivatives in fostering environmentally friendly synthetic methodologies (Patil, Tambade, Deshmukh, & Bhanage, 2009).
Corrosion Inhibition
Research has also explored the use of quinoline derivatives, akin to this compound, as corrosion inhibitors. Singh et al. (2016) investigated the corrosion mitigation effects of quinoline derivatives on mild steel in an acidic medium, revealing the compound's potential in protecting industrial materials from corrosion. This highlights another facet of the compound's application in materials science and engineering (Singh, Srivastava, & Quraishi, 2016).
作用機序
Target of Action
The primary targets of 4-Aminoquinazoline-8-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) . These receptors are validated targets for anticancer drugs and provide synergistic effects when targeted simultaneously .
Mode of Action
This compound interacts with its targets by binding at the active site of VEGFR-2 kinase and Histone Deacetylase-Like Protein (HDLP) . This binding inhibits the phosphorylation of EGFR tyrosine kinase, an essential step for the growth of human cancers .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway governs cell proliferation, differentiation, migration, and inhibition of apoptosis . Therefore, the inhibition of this pathway by this compound can lead to the suppression of these cellular processes .
Pharmacokinetics
It’s known that the compound is stored in refrigerated conditions , which might suggest its stability and potential impact on bioavailability.
Result of Action
This compound has been found to inhibit the growth, proliferation, migration, and invasion of cancer cells . Moreover, it induces cancer cell apoptosis via the mitochondrial pathway and induces G0/G1 cell-cycle arrest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Additionally, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics, which can impact the compound’s action .
生化学分析
Biochemical Properties
4-Aminoquinazoline-8-carbonitrile is known to interact with various enzymes and proteins. For instance, it has been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cells are significant. It has been reported to inhibit the growth, proliferation, migration, and invasion of breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It is known to inhibit the PI3K/AKT/mTOR pathway, which is essential for the growth of human breast cancers .
特性
IUPAC Name |
4-aminoquinazoline-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYVZZEECYURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NC=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
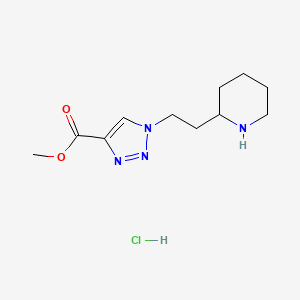
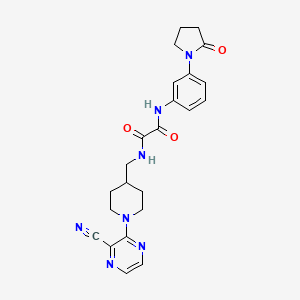
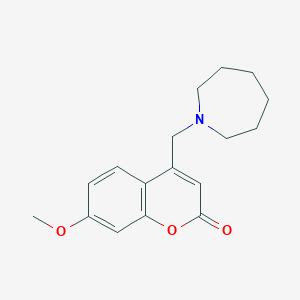
![Methyl 3-(4-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2641500.png)
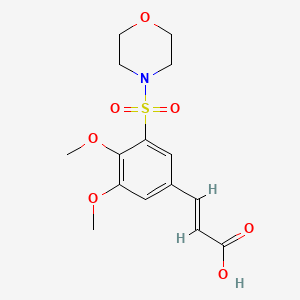
![1-(Chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641502.png)
![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![4-acetyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2641506.png)
![5-[(mesitylsulfonyl)amino]-N,N-dimethyl-2-piperazin-1-ylbenzamide](/img/structure/B2641508.png)
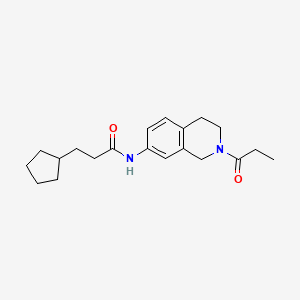

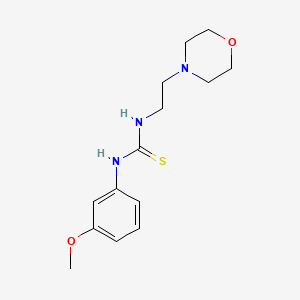

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2641517.png)
